1-(5-Amino-2-methylphenyl)pyrrolidin-2-one
Overview
Description
The compound 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure. This class of compounds is known for its biological activity and potential in pharmaceutical applications. The presence of the amino and methyl groups on the phenyl ring suggests potential for interaction with biological targets and modification of the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of pyrrolidin-2-one derivatives can be achieved through various methods. One such method is the condensation of 1,3-diones with 2-(aminomethyl)pyridine, which can lead to the formation of substituted pyrroles, as described in the synthesis of 3,5-disubstituted-2-pyridylpyrroles . Another approach involves the Mitsunobu reaction, which can be used to synthesize enantiomerically pure pyrrolidin-2-ones with an aminomethyl group at C-5, indicating the versatility of methods available for introducing substituents onto the pyrrolidin-2-one core .
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one derivatives can be elucidated using spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR. These techniques provide information on the vibrational and electronic structure of the compound, as well as insights into the chemical shifts and magnetic shielding effects that are indicative of the structure-property relationship . Computational methods, including natural bond orbital (NBO) analysis and frontier molecular orbital (FMO) theory, can further reveal details about bonding, anti-bonding behavior, hybridization, and intra-molecular charge transfer .
Chemical Reactions Analysis
Pyrrolidin-2-one derivatives can participate in various chemical reactions, including nucleophilic substitution, which can be used to introduce alkylimino groups. This type of reaction can involve sigmatropic rearrangements and deprotonation steps, as demonstrated in the synthesis of alkylimino-substituted derivatives of 5-amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine . The reactivity of these compounds can be influenced by the substituents present on the pyrrolidin-2-one ring and the phenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidin-2-one derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Theoretical calculations can predict thermodynamic properties like enthalpy, entropy, and heat capacity, which are important for understanding the stability and reactivity of the compound under different conditions . Additionally, the molecular electrostatic potential (MEP) can be used to identify electrophilic and nucleophilic reactive sites, which are crucial for understanding the compound's interactions with other molecules .
Scientific Research Applications
For example, 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have shown great potential in pharmacology . They have been found to be effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, and more .
The synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .
- Pharmacology and Medicinal Chemistry
- Pyrrolidin-2-ones are used widely in medicinal chemistry due to their structural diversity and potential in pharmacology .
- They are components of many biologically active molecules, both natural and synthetic .
- For example, 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have shown great potential in pharmacology . They have been found to be effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase
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Drug Discovery
- Pyrrolidine is a versatile scaffold for novel biologically active compounds .
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
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Synthesis of Alkaloids and Unusual β-Amino Acids
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Solvent and Decolorizing Agent
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones
- A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .
- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .
Future Directions
properties
IUPAC Name |
1-(5-amino-2-methylphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9(12)7-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDUIRGOSMIAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516778 | |
Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |
CAS RN |
69131-44-8 | |
Record name | 1-(5-Amino-2-methylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69131-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-2-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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